molecular formula C6H13N3O B8725948 2-Piperazinecarboxamide,N-methyl-(9CI) CAS No. 85817-22-7

2-Piperazinecarboxamide,N-methyl-(9CI)

Cat. No.: B8725948
CAS No.: 85817-22-7
M. Wt: 143.19 g/mol
InChI Key: VPMJTASZJZRIMH-UHFFFAOYSA-N
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Description

Significance of Piperazine-based Scaffolds in Organic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its frequent appearance in the structures of a vast array of biologically active compounds and approved pharmaceutical agents. nih.govmdpi.com The unique properties of the piperazine core make it a versatile building block for the synthesis of new drug candidates. nih.govbiointerfaceresearch.com

Key attributes of the piperazine scaffold include:

Structural Flexibility: The chair and boat conformations of the piperazine ring allow for precise spatial orientation of substituents, which is crucial for binding to biological targets. biointerfaceresearch.com

Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate properties such as basicity (pKa), solubility, and lipophilicity. This control is vital for optimizing the pharmacokinetic profiles of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). nih.gov

Synthetic Accessibility: The nitrogen atoms provide reactive sites for the straightforward introduction of a wide variety of substituents, enabling the creation of large and diverse chemical libraries for screening. mdpi.combiointerfaceresearch.com

The piperazine nucleus is a core component in numerous classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.gov Its presence is noted in antitumor, antibacterial, anti-inflammatory, and antipsychotic medications, among others. nih.gov

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

Therapeutic Area Example Application
Oncology Anticancer agents
Infectious Disease Antibacterial, Antifungal, Antiviral
Central Nervous System Antipsychotics, Antidepressants

Overview of Amide Functionality in Heterocyclic Systems

The amide bond (–C(=O)N–) is one of the most fundamental and prevalent functional groups in chemistry and biology. Its incorporation into heterocyclic systems, such as the piperazine ring, is a common strategy in the design of bioactive molecules. The amide group's stability and its capacity for hydrogen bonding are central to its utility.

The key characteristics of the amide functionality include:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group, if present) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form strong and directional interactions with biological macromolecules like proteins and enzymes, which is often a critical factor for molecular recognition and biological activity.

Conformational Rigidity: Due to resonance, the C-N bond of an amide has partial double-bond character, which restricts rotation. This planarity and rigidity can help lock a molecule into a specific conformation that is favorable for binding to a target.

Chemical Stability: The amide bond is generally stable under a wide range of physiological conditions, contributing to the viability of amide-containing compounds as drug candidates.

The synthesis of amides within heterocyclic frameworks is a cornerstone of organic and medicinal chemistry. researchgate.net Modern synthetic methods continue to be developed to create these linkages efficiently and with high specificity, reflecting their unabated importance in the development of new chemical entities. researchgate.netnih.gov

Scope and Research Focus of the Study of N-Methyl-2-Piperazinecarboxamide

Based on available literature, there is no significant body of research focused specifically on 2-Piperazinecarboxamide, N-methyl- (9CI). The compound is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules. Studies on closely related structures often explore their potential in various therapeutic areas, such as antimicrobial nih.gov or central nervous system applications, but specific data for N-methyl-2-piperazinecarboxamide remains largely undocumented in peer-reviewed journals. Therefore, a detailed account of its research findings, applications, or specific synthesis protocols cannot be provided.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85817-22-7

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N-methylpiperazine-2-carboxamide

InChI

InChI=1S/C6H13N3O/c1-7-6(10)5-4-8-2-3-9-5/h5,8-9H,2-4H2,1H3,(H,7,10)

InChI Key

VPMJTASZJZRIMH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CNCCN1

Origin of Product

United States

Synthetic Strategies and Methodologies for N Methyl 2 Piperazinecarboxamide and Its Analogues

Precursor Chemistry and Starting Materials for Piperazine (B1678402) Ring Formation

Cyclization Reactions in Piperazine Synthesis

A common and versatile method for constructing the piperazine nucleus is through the cyclization of linear diamine precursors. These reactions typically involve the formation of two new carbon-nitrogen bonds to complete the six-membered ring. One established approach begins with α-amino acids, which provide a chiral pool of starting materials for enantioselective syntheses. For instance, the synthesis can commence from a protected α-amino acid which is converted to a β-amino alcohol. Subsequent activation of the alcohol and displacement with a second amine moiety sets the stage for the final ring closure.

Another powerful strategy involves the reductive amination of a diketopiperazine precursor. Diketopiperazines can be synthesized through the condensation of two α-amino acids. Subsequent reduction of the amide bonds within the diketopiperazine ring yields the desired piperazine scaffold.

More contemporary methods, such as transition-metal-catalyzed cyclizations, have also been developed. For example, palladium-catalyzed reactions have been employed to construct the piperazine ring from appropriately functionalized acyclic precursors, offering a high degree of control over the reaction conditions.

Cyclization StrategyKey PrecursorsTypical Reagents and Conditions
From α-amino acidsProtected α-amino acids, β-amino alcoholsActivating agents (e.g., MsCl, TsCl), base
Reductive aminationDiketopiperazinesReducing agents (e.g., LiAlH4, BH3)
Transition-metal catalysisFunctionalized diamines and dihalidesPalladium catalysts, base

Enantioselective Approaches to 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines, a key feature for many biologically active molecules, presents a significant synthetic challenge. Several strategies have been developed to address this, primarily falling into two categories: the use of chiral starting materials (chiral pool synthesis) and asymmetric catalysis.

Starting from readily available chiral α-amino acids is a widely used approach. For example, L- or D-aspartic acid can be converted into a chiral diamine precursor, which then undergoes cyclization to form the piperazine ring with a defined stereocenter at the 2-position. researchgate.net Similarly, other amino acids can be elaborated into suitable precursors for cyclization.

Asymmetric lithiation has emerged as a powerful tool for the direct enantioselective functionalization of the piperazine ring. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base to deprotonate the α-position of an N-Boc protected piperazine enantioselectively. The resulting chiral organolithium species can then be trapped with various electrophiles to introduce a substituent at the 2-position with high enantiomeric excess. mdpi.com

Furthermore, asymmetric hydrogenation of pyrazine (B50134) precursors offers another route to chiral piperazines. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can reduce the aromatic pyrazine ring to a piperazine with high enantioselectivity.

Enantioselective StrategyStarting Material/SubstrateKey Reagents/Catalysts
Chiral Pool SynthesisChiral α-amino acids (e.g., aspartic acid)Standard organic transformations for precursor synthesis
Asymmetric LithiationN-Boc-piperazines-BuLi, (-)-sparteine or (+)-sparteine surrogate
Asymmetric HydrogenationPyrazine derivativesChiral Rh or Ru catalysts (e.g., with BINAP)

Installation and Derivatization of the Carboxamide Moiety

Once the piperazine ring is constructed, the next critical phase is the introduction and subsequent modification of the carboxamide group at the 2-position.

Amidation Reactions and Mechanistic Considerations

The formation of the amide bond to create the 2-piperazinecarboxamide is typically achieved by coupling a piperazine-2-carboxylic acid derivative with the desired amine. A common strategy involves the use of orthogonally protected piperazine-2-carboxylic acid. 5z.com For the synthesis of N-methyl-2-piperazinecarboxamide, this would involve the reaction of a suitably protected piperazine-2-carboxylic acid with methylamine.

To facilitate this reaction, the carboxylic acid is often activated using a variety of coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an active ester, prior to reaction with methylamine.

The mechanism of amide bond formation with coupling reagents generally involves the initial activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine (methylamine in this case) to form the amide bond.

Amidation MethodActivating/Coupling ReagentTypical Conditions
Carbodiimide CouplingEDC, DCC, with HOBt or NHSAprotic solvent (e.g., DCM, DMF), room temperature
Acid Chloride FormationThionyl chloride (SOCl2), Oxalyl chlorideAnhydrous conditions, followed by addition of amine
Active Ester FormationPentafluorophenol, N-hydroxysuccinimideDCC or other coupling agent, followed by amine addition

N-Methylation Strategies on the Piperazine Nitrogen and Amide Nitrogen

N-methylation can be performed on either the piperazine ring nitrogens or the amide nitrogen. For the synthesis of N-methyl-2-piperazinecarboxamide, the focus is on the methylation of the amide nitrogen. However, if the piperazine nitrogens are unprotected, they may also undergo methylation. Therefore, the use of protecting groups is often necessary to achieve selectivity.

Direct N-methylation of a pre-formed 2-piperazinecarboxamide can be achieved using various methylating agents. Classic methods involve the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reagents are toxic and can lead to over-methylation.

More modern and selective methods for N-methylation of secondary amides have been developed. These include the use of less hazardous reagents such as methyl trifluoroacetate (B77799) (MTFA) in the presence of a strong base like potassium tert-butoxide. researchgate.net Catalytic methods are also gaining prominence, utilizing transition metal catalysts (e.g., ruthenium or cobalt) with methanol (B129727) as the methyl source, offering a more atom-economical and environmentally benign approach. researchgate.netacs.org Another approach involves the use of quaternary ammonium (B1175870) salts as solid methylating agents. nih.gov

For the piperazine nitrogens, N-methylation is commonly achieved through reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation. google.com

N-Methylation TargetReagent/MethodTypical Conditions
Amide NitrogenMethyl iodide, Dimethyl sulfate / BaseAprotic solvent, often requires heating
Amide NitrogenMethyl trifluoroacetate / t-BuOKDMF, room temperature to 60 °C
Amide NitrogenRuthenium or Cobalt catalyst / MethanolHigh temperature
Piperazine NitrogenFormaldehyde / Formic acid (Eschweiler-Clarke)Heating
Piperazine NitrogenFormaldehyde / H2, Catalyst (e.g., Pd/C)Pressurized hydrogen

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of piperazine derivatives are critical steps to ensure the final product's purity. A variety of standard and specialized techniques are employed, depending on the physical and chemical properties of the intermediates and the final compound.

A common method for isolating piperazine and its N-alkyl derivatives is through the formation and precipitation of salts. For example, N-methyl piperazine can be purified by adding glacial acetic acid to an acetone (B3395972) solution of the crude mixture. google.com This causes the selective precipitation of crystalline N-methyl piperazine acetate, which can be separated by filtration. google.com The pure N-methyl piperazine can then be regenerated from its salt by caustic hydrolysis. google.com

Liquid-liquid extraction is another versatile technique. The solubility of piperazine is pH-dependent, a property that can be exploited for purification. researchgate.net By adjusting the pH of an aqueous solution with a base like NaOH and adding a salt such as NaCl to decrease water solubility, the free base can be extracted into an organic solvent like chloroform. researchgate.net Conversely, acidifying the aqueous solution (e.g., with HCl to pH 2) can form the hydrochloride salt, which can be isolated by evaporating the solvent. researchgate.net

For the removal of water from reaction mixtures or final products, azeotropic distillation is an effective industrial method. google.com An azeotropic agent, or entrainer (such as toluene (B28343) or xylene), is added to the piperazine aqueous solution. The mixture is then distilled, and the azeotrope of water and the entrainer is removed, yielding anhydrous piperazine at the bottom of the column. google.com

Finally, for many complex synthetic intermediates, column chromatography is an indispensable tool for purification, allowing for the separation of compounds based on their differential adsorption to a stationary phase.

Table 3: Common Purification Techniques for Piperazine Derivatives

Technique Principle Application Example Reference
Salt Precipitation Selective crystallization of a salt from a solution. Isolation of N-methyl piperazine as its diacetate salt from an acetone solution. google.com
Solvent Extraction Partitioning of a compound between two immiscible liquids based on solubility and pH. Extracting free-base piperazine from a basified aqueous solution into chloroform. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 2 Piperazinecarboxamide

Chiroptical Spectroscopy

Circular Dichroism (CD) for Chiral Derivatives

Should N-methyl-2-piperazinecarboxamide be synthesized in a chiral form (e.g., from a chiral piperazine-2-carboxylic acid precursor), circular dichroism (CD) spectroscopy would be an invaluable tool for characterizing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For a chiral derivative of N-methyl-2-piperazinecarboxamide, the CD spectrum would be sensitive to the conformation of the piperazine (B1678402) ring and the spatial arrangement of the N-methylcarboxamide group. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center(s). While specific CD data for this compound is not available, studies on other chiral piperazine derivatives demonstrate the utility of this technique nih.gov. The electronic transitions of the amide chromophore, typically occurring in the far-UV region (around 200-240 nm), would give rise to characteristic CD signals.

X-ray Crystallography

Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for N-methyl-2-piperazinecarboxamide is not publicly available, the structures of numerous other piperazine derivatives have been reported, allowing for a reliable prediction of its solid-state conformation nih.govnih.govnih.gov.

Conformational Analysis

The piperazine ring is expected to adopt a chair conformation, as this is the most energetically favorable arrangement for six-membered saturated heterocyclic rings. This conformation minimizes steric strain and torsional strain. In the solid state, the N-methylcarboxamide substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance nih.gov.

Solid-State Packing and Hydrogen Bonding

The crystal packing of N-methyl-2-piperazinecarboxamide would be dominated by intermolecular hydrogen bonds. As mentioned earlier, the amide N-H and the piperazine N-H can act as hydrogen bond donors, while the amide carbonyl oxygen serves as an acceptor. This would likely lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. For example, the crystal structure of a Mannich base derived from 2-cyanoguanidinophenytoin and morpholine (B109124) (a related six-membered heterocycle) reveals a chair configuration for the morpholine ring and a network of intermolecular hydrogen bonds that stabilize the crystal packing nih.govnih.gov.

A hypothetical set of crystallographic data for a piperazine derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Hypothetical Value for a Piperazine Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5982
b (Å)8.4705
c (Å)14.8929
β (°)97.430
V (ų)1325.74
Z4

Data presented for illustrative purposes, based on a similar N,N'-substituted piperazine researchgate.net.

Computational and Theoretical Investigations of N Methyl 2 Piperazinecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bohrium.com It is favored for its balance of accuracy and computational cost. DFT calculations can be employed to determine various electronic and molecular properties of N-methyl-2-piperazinecarboxamide.

Key Molecular Properties Determined by DFT:

Optimized Geometry: DFT can be used to find the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify regions that are electron-rich or electron-poor.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. bohrium.com

Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can be compared with experimental results for validation. bohrium.com

Illustrative Data Table of DFT-Calculated Properties for a Piperazine (B1678402) Derivative:

PropertyCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap5.3 eVAn indicator of chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment3.2 DebyeA measure of the overall polarity of the molecule.
Total Energy-550 HartreesThe total electronic energy of the molecule in its optimized geometry.

Note: The values in this table are illustrative for a generic piperazine derivative and are not specific to N-methyl-2-piperazinecarboxamide.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide very high accuracy but are generally more computationally expensive than DFT. For a molecule like N-methyl-2-piperazinecarboxamide, ab initio calculations could be used to obtain highly accurate predictions of its geometric and electronic properties, serving as a benchmark for other computational methods.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the presence of rotatable bonds in N-methyl-2-piperazinecarboxamide mean that it can exist in various conformations. Conformational analysis is crucial for understanding its biological activity and physical properties.

A torsional potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is done by systematically rotating a specific dihedral angle and calculating the energy at each step. For N-methyl-2-piperazinecarboxamide, PES scans could be performed for the rotation around the C-C bond of the carboxamide group and the C-N bonds within the piperazine ring to map out the energy landscape.

From the potential energy surface, stable conformers correspond to the energy minima, while transition states, which are the energy barriers between conformers, are located at the saddle points. For piperazine derivatives, the ring can exist in chair, boat, and twist-boat conformations. nih.gov Studies on 2-substituted piperazines have shown a preference for the axial conformation. nih.gov The relative energies of these conformers determine their population at a given temperature.

Illustrative Table of Relative Energies of Conformers for a 2-Substituted Piperazine:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population at 298 K (%)
Axial Chair600.0075
Equatorial Chair1801.215
Twist-Boat1203.510

Note: This data is illustrative and based on general findings for 2-substituted piperazines; it is not specific to N-methyl-2-piperazinecarboxamide. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The N-H groups of the piperazine ring and the amide group in N-methyl-2-piperazinecarboxamide can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. acgpubs.orgnih.gov These interactions are critical in determining the crystal structure and how the molecule interacts with biological targets. Computational methods can be used to model and analyze these hydrogen bonding networks. The absence or presence of intermolecular hydrogen bonds can significantly affect the material's properties. acs.org

Analysis of Amide and Piperazine Nitrogen Interactions

These studies can elucidate potential intramolecular hydrogen bonding between the N-H of the piperazine ring and the carbonyl oxygen of the amide group. Such interactions significantly influence the molecule's preferred three-dimensional structure. Furthermore, theoretical calculations can model the pyramidalization at the amide nitrogen. While amides are typically planar due to resonance, interactions with adjacent groups can induce a partial sp3 character, affecting the planarity and electron delocalization of the amide bond. chemrxiv.orgresearchgate.net This phenomenon, driven by interactions between an amide N-H group and a nearby nitrogen lone pair, has been computationally demonstrated in related systems and is a key area of theoretical investigation for N-methyl-2-piperazinecarboxamide. chemrxiv.orgresearchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms involved in the synthesis of N-methyl-2-piperazinecarboxamide. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathways from reactants to products.

A crucial aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. For the synthesis of N-methyl-2-piperazinecarboxamide, a common route involves the amidation of a piperazine-2-carboxylic acid derivative with methylamine. Computational models can pinpoint the geometry and energy of the transition state for this nucleophilic acyl substitution reaction.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Theoretical studies on similar reactions have shown that these calculations can distinguish between different possible mechanisms. acs.org For instance, modeling can confirm a stepwise mechanism involving a tetrahedral intermediate.

Table 1: Illustrative Calculated Energies for a Key Synthetic Step

This table presents hypothetical data for the computational analysis of an amide formation step, illustrating the type of information generated from such studies.

Reaction Coordinate PointComputational MethodRelative Energy (kcal/mol)
ReactantsDFT (B3LYP/6-31G)0.0
Transition State 1DFT (B3LYP/6-31G)+18.5
Tetrahedral IntermediateDFT (B3LYP/6-31G)-5.2
Transition State 2DFT (B3LYP/6-31G)+12.1
ProductsDFT (B3LYP/6-31G*)-15.8

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which serves as a vital tool for structural confirmation and interpretation of experimental data. DFT methods are commonly used to compute NMR chemical shifts and vibrational frequencies. researchgate.net

For N-methyl-2-piperazinecarboxamide, ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the molecule's computationally optimized geometry. These predicted shifts are then compared with experimental spectra to assist in the definitive assignment of each signal. Studies on other piperazine derivatives have demonstrated a very good agreement between calculated and observed chemical shifts. researchgate.netmdpi.com

Similarly, computational models can predict the vibrational frequencies that correspond to the stretching and bending modes of the molecule's various bonds. niscpr.res.in These theoretical frequencies are invaluable for assigning absorption bands in experimental Infrared (IR) and Raman spectra. While harmonic frequency calculations are common, more advanced methods can also account for anharmonicity, leading to even better agreement with experimental results. researchgate.netiastate.edu

Table 2: Illustrative Predicted vs. Hypothetical Experimental Spectroscopic Data

This table provides an example of how computationally predicted spectroscopic data for N-methyl-2-piperazinecarboxamide might compare to experimental values.

Spectroscopic ParameterPredicted Value (Computational Method)Hypothetical Experimental Value
¹H NMR Shift (N-CH₃)2.80 ppm (GIAO/B3LYP/6-311+G(d,p))2.77 ppm
¹³C NMR Shift (C=O)170.5 ppm (GIAO/B3LYP/6-311+G(d,p))170.1 ppm
¹⁵N NMR Shift (Amide N)-265.2 ppm (GIAO/B3LYP/6-311+G(d,p))-264.8 ppm
IR Frequency (C=O stretch)1675 cm⁻¹ (B3LYP/6-31G)1670 cm⁻¹
IR Frequency (Piperazine N-H stretch)3350 cm⁻¹ (B3LYP/6-31G)3345 cm⁻¹

Chemical Reactivity and Mechanistic Studies of N Methyl 2 Piperazinecarboxamide

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary nitrogen atoms, N1 and N4, which are nucleophilic and represent the primary sites for reactions such as alkylation and acylation. However, these two nitrogen atoms are not chemically equivalent. The N1 atom is directly adjacent to the sterically demanding N-methylcarboxamide group, whereas the N4 atom is more remote. This structural difference is the primary determinant of the regioselectivity observed in reactions involving the piperazine ring.

Alkylation and acylation are fundamental reactions for the functionalization of the piperazine nitrogens. These reactions typically involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon, such as that in an alkyl halide or an acyl chloride.

Alkylation: In the presence of a suitable base, N-methyl-2-piperazinecarboxamide reacts with alkylating agents (e.g., alkyl halides, sulfates) to form N-alkylated derivatives. Due to the steric hindrance imposed by the adjacent carboxamide substituent at C2, the N4 position is significantly more accessible to incoming electrophiles than the N1 position. Consequently, alkylation occurs with high regioselectivity at the N4 nitrogen, yielding the N4-monoalkylated product as the major isomer. Achieving alkylation at the N1 position generally requires more forcing conditions or the use of protecting group strategies. The selective alkylation of polyfunctional molecules with multiple competing nucleophilic sites is a common challenge in organic synthesis, often requiring careful optimization of reaction conditions. researchgate.net

Acylation: Similar to alkylation, acylation with agents like acyl chlorides or acid anhydrides proceeds preferentially at the less sterically hindered N4 position. This regioselectivity allows for the synthesis of a wide range of N4-acyl derivatives. Regioselective acylation is a key strategy in the synthesis of complex molecules containing N-heterocycles. organic-chemistry.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The regioselective nature of alkylation and acylation reactions provides a reliable pathway to a variety of N4-substituted derivatives of N-methyl-2-piperazinecarboxamide. These derivatives are important intermediates in the synthesis of more complex molecules. By selecting appropriate alkylating or acylating agents, a diverse array of functional groups can be introduced at the N4 position. Under harsher reaction conditions, such as with a large excess of the electrophile and a strong base, disubstitution at both N1 and N4 can be achieved, though this often results in a mixture of products.

Table 1: Examples of N4-Substituted Derivatives from Alkylation and Acylation Reactions
ReactantReaction TypeMajor Product (N4-Substituted)
Benzyl bromideAlkylationN-methyl-4-benzyl-2-piperazinecarboxamide
Acetyl chlorideAcylation4-acetyl-N-methyl-2-piperazinecarboxamide
Methyl iodideAlkylationN,4-dimethyl-2-piperazinecarboxamide
Benzoyl chlorideAcylation4-benzoyl-N-methyl-2-piperazinecarboxamide

Reactivity of the Amide Group

The N-methylamide group is a relatively stable functional group. Its reactivity is characterized by resonance stabilization, which imparts a partial double-bond character to the C-N bond, making it less susceptible to cleavage than, for example, an ester bond. Significant energy input, typically in the form of heat and strong acidic or basic catalysts, is required to induce reactions at the amide carbonyl.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. masterorganicchemistry.com

Acidic Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) results in the protonation of the amide carbonyl oxygen, which renders the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com The final products are piperazine-2-carboxylic acid and a methylammonium (B1206745) salt. youtube.com

Basic Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH), the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process is generally irreversible and yields the salt of the carboxylic acid (sodium piperazine-2-carboxylate) and methylamine. youtube.com Tertiary amides can be particularly resistant to cleavage, often requiring vigorous conditions. arkat-usa.orgresearchgate.net

Table 2: Products of Amide Hydrolysis
ConditionProducts
Aqueous HCl, HeatPiperazine-2-carboxylic acid hydrochloride and Methylammonium chloride
Aqueous NaOH, HeatSodium piperazine-2-carboxylate and Methylamine

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. For a stable secondary amide like N-methyl-2-piperazinecarboxamide, this process is thermodynamically challenging and typically requires metal catalysts or enzymatic mediation to proceed efficiently.

Reduction: The amide functional group can be reduced to an amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction converts the N-methylcarboxamide group into an N-methylethanamine side chain, yielding (2-(methylamino)methyl)piperazine. The carbonyl group is completely removed in this process.

Oxidation: The amide group itself is generally resistant to oxidation. However, the secondary amine nitrogens of the piperazine ring are susceptible to oxidation under specific conditions, although these pathways are not as common as N-alkylation or acylation.

Applications of N Methyl 2 Piperazinecarboxamide in Advanced Chemical Research

A Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of N-methyl-2-piperazinecarboxamide makes it a sought-after component in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial. This is particularly vital in the creation of biologically active molecules that mimic or interact with natural systems.

Construction of Natural Product Cores

While direct and specific examples of the incorporation of the entire N-methyl-2-piperazinecarboxamide moiety into the core structures of natural products are not extensively documented in readily available literature, the broader class of piperazine-containing heterocycles is recognized for its role in the structural modification of natural products. The piperazine (B1678402) skeleton is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. The introduction of piperazine and its derivatives, such as N-methylpiperazine, can significantly alter the pharmacological properties of a natural product, including its potency and selectivity. For instance, the modification of chalcones with N-methylpiperazine has been shown to be important for certain biological activities.

Scaffold for Heterocyclic Systems

N-methyl-2-piperazinecarboxamide serves as a versatile scaffold for the construction of more complex heterocyclic systems. The piperazine ring, with its two nitrogen atoms, provides multiple points for chemical modification and annulation reactions, allowing for the creation of diverse molecular architectures. This adaptability is crucial in the development of new chemical entities with potential therapeutic applications. For example, derivatives of piperazine are key components in the synthesis of various biologically active compounds, including those with antitumor and antimicrobial properties. The ability to functionalize the piperazine ring at different positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their biological activity.

Role in Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the piperazine nitrogens) in N-methyl-2-piperazinecarboxamide makes it an excellent candidate for applications in supramolecular chemistry. These functional groups can participate in predictable and directional non-covalent interactions, leading to the formation of well-ordered, self-assembled structures.

Hydrogen Bonding Interactions in Crystal Engineering

Metal Coordination and Ligand Design

The nitrogen atoms of the piperazine ring and the oxygen atom of the carboxamide group in N-methyl-2-piperazinecarboxamide can act as Lewis bases, making the molecule an effective ligand for a wide variety of metal ions. The design of ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and medicine.

The bidentate or potentially tridentate nature of N-methyl-2-piperazinecarboxamide allows it to form stable complexes with metal centers. The specific coordination geometry and the resulting properties of the metal complex can be tailored by modifying the substituents on the piperazine ring or the carboxamide nitrogen. This versatility enables the development of metal-organic frameworks (MOFs) and coordination polymers with specific functionalities. Piperazine-based ligands have been successfully used to synthesize a variety of metal complexes with interesting structural and electronic properties.

Development of Novel Materials

The unique combination of chirality, hydrogen bonding capability, and metal coordination sites in N-methyl-2-piperazinecarboxamide provides a platform for the development of novel materials with tailored properties. While specific applications of materials derived directly from N-methyl-2-piperazinecarboxamide are still an emerging area of research, the broader class of piperazine-containing materials has shown promise in various fields.

Precursor in Organic Frameworks (e.g., MOFs, COFs)

There is currently no direct evidence in peer-reviewed literature detailing the use of N-methyl-2-piperazinecarboxamide as a precursor for Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). However, the piperazine moiety itself is a valuable building block in the synthesis of these materials.

Piperazine-linked COFs have been synthesized and shown to exhibit excellent chemical stability and permanent porosity. For instance, a new type of piperazine-linked covalent organic framework was synthesized through the nucleophilic substitution reaction between octaminophthalocyanines and hexadecafluorophthalocyanines nih.gov. These frameworks form two-dimensional sheets that stack to create ordered columns and microporous channels nih.gov. Such materials have demonstrated high electrical conductivity, setting records for conductive COFs nih.gov.

The utility of piperazine in MOFs is also recognized. For example, a metal-organic framework functionalized with piperazine has shown enhanced methane storage capabilities. This is attributed to the introduction of aliphatic amine groups which can increase the affinity for methane molecules researchgate.net. The flexibility and functionalizable nature of the piperazine ring make it an attractive component for creating porous materials with tailored properties for gas storage and separation.

The general synthetic strategies for MOFs and COFs involve the reaction of metal ions or clusters with organic linkers to form extended crystalline networks. Solvothermal methods are commonly employed, where the reactants are heated in a solvent system, often containing N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) rroij.com.

Framework TypePrecursor MoietyKey Findings
Covalent Organic Framework (COF)PiperazineHigh electrical conductivity and carrier mobility in piperazine-linked phthalocyanine COFs. nih.gov
Metal-Organic Framework (MOF)Functionalized PiperazineEnhanced methane storage capacity in a copper-based MOF. researchgate.net

Derivatization for Probe Design and Analytical Standards

Carboxamide-based fluorescent probes are widely developed for the detection of various analytes, including metal ions. For example, a carboxamide-based fluorescent probe was synthesized for the highly selective detection of copper ions (Cu²⁺) asianpubs.org. The synthesis of such probes often involves the condensation reaction between a molecule containing a carboxylic acid and an amino derivative asianpubs.org. The resulting carboxamide linkage can play a crucial role in the photophysical properties of the probe, such as influencing the "turn-on" fluorescence mechanism upon binding to the target analyte asianpubs.org.

Similarly, the piperazine-2,5-dione moiety, a related structure, has been utilized as a scaffold for functionalization to create bioactive molecules and has been investigated spectroscopically researchgate.net. The synthesis of probes often involves straightforward, high-yield reactions to attach a fluorophore to the core structure researchgate.net.

Probe TypeTarget AnalyteKey Feature
Carboxamide-based fluorescent probeCopper (II) ions"Turn-on" fluorescence upon ion binding. asianpubs.org
Piperazine-2,5-dione derivativeBacterial NitroreductaseFluorescence enhancement upon enzymatic reduction. researchgate.net

Compounds with well-defined structures and purity, such as derivatives of piperazine, are essential as analytical reference standards. These standards are used for the identification and quantification of substances in various matrices. For instance, piperazine itself is available as an analytical standard and is used in methods like hydrophilic interaction chromatography prepchem.com.

The synthesis of libraries of piperazine-2-carboxamide derivatives has been a focus in combinatorial chemistry for lead discovery in drug development 5z.com. These efforts involve solid-phase synthesis techniques to produce a large number of discrete compounds which can then serve as reference materials in screening assays 5z.com. The development of analytical standards requires robust synthetic routes and thorough characterization to ensure identity and purity.

Advanced Analytical Methodologies for the Characterization and Quantification of N Methyl 2 Piperazinecarboxamide in Chemical Systems

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. Its application to N-methyl-2-piperazinecarboxamide allows for detailed assessment of purity and the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of N-methyl-2-piperazinecarboxamide. Reversed-phase HPLC is particularly well-suited for this purpose, typically employing a C18 bonded silica (B1680970) column. unodc.org This method separates the target compound from impurities based on differential partitioning between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), allowing for gradient elution to resolve compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the piperazine (B1678402) ring and amide group exhibit UV absorbance. researchgate.net For trace-level analysis, derivatization of the piperazine moiety can be employed to create a derivative with a stronger UV chromophore, enhancing detection sensitivity. researchgate.net

ParameterTypical ConditionPurpose
ColumnOctadecyl Silica (C18), 250 mm x 4.6 mm, 5 µmSeparation based on hydrophobicity
Mobile PhaseAcetonitrile and Water/Buffer (e.g., Phosphate)Elution of the analyte from the column
DetectionUV Spectrophotometry (e.g., 210-240 nm)Quantification and detection of the analyte
Flow Rate1.0 mL/minControls retention time and resolution

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is an effective method for the quantification of N-methyl-2-piperazinecarboxamide, particularly if the compound is sufficiently volatile or can be converted into a volatile derivative. The analysis is typically performed using a capillary column, such as an Agilent HP CAM or DB-17, which provides high-resolution separation. chinjmap.comresearchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. chinjmap.comhjkxyj.org.cn Direct injection of a sample dissolved in a suitable solvent can be utilized for rapid analysis. chinjmap.comhjkxyj.org.cn The method's performance is characterized by parameters such as linearity, recovery rate, and limit of detection, which have been established for related N-methyl piperazine compounds. chinjmap.comhjkxyj.org.cn

ParameterReported Condition for N-Methyl PiperazineReference
ColumnAgilent HP CAM capillary column (30.0 m × 0.25 mm, 0.25 μm) chinjmap.com
Carrier GasNitrogen at 2.0 mL/min chinjmap.com
Inlet Temperature230 °C chinjmap.com
Detector (FID) Temperature280 °C chinjmap.com
Temperature ProgramInitial 70 °C (3 min), ramp 40 °C/min to 180 °C (2 min) chinjmap.com
Linear Range10.09 - 201.88 μg/mL chinjmap.com
Limit of Detection0.08 mg/L (in water) hjkxyj.org.cn

Chiral Chromatography for Enantiomeric Purity

The N-methyl-2-piperazinecarboxamide molecule contains a chiral center at the second position of the piperazine ring, meaning it can exist as two enantiomers. Distinguishing between these enantiomers is critical, as they may exhibit different biological activities. Chiral chromatography is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). mdpi.com This can be accomplished using either chiral HPLC or chiral GC.

For chiral HPLC, separation is achieved on a chiral stationary phase (CSP), often based on cellulose (B213188) derivatives like tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate). mdpi.com These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. mdpi.com

Alternatively, chiral GC can be employed, often after derivatization of the analyte. Chiral GC columns, such as those with cyclodextrin-based CSPs (e.g., Chiraldex GTA), are highly effective for the enantioselective analysis of chiral amines and related compounds. nih.gov The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives.

TechniqueChiral Stationary Phase (CSP) TypeTypical Application
Chiral HPLCCellulose-based (e.g., CHIRALCEL-ODH®)Monitoring asymmetric reactions and determining enantiomeric excess of amines and amides. mdpi.com
Chiral GCCyclodextrin-based (e.g., Chiraldex GTA)Enantioselective analysis of chiral amines and alcohols. nih.gov

Electrochemical Analysis

Electrochemical methods offer an alternative approach for the quantification of N-methyl-2-piperazinecarboxamide. The piperazine ring is an electroactive moiety, capable of undergoing oxidation at an electrode surface. This principle is demonstrated in the electrochemical synthesis of related piperidine (B6355638) compounds, where anodic methoxylation is a key step. researchgate.net For analytical purposes, techniques such as cyclic voltammetry or differential pulse voltammetry could be used to characterize the redox behavior of the compound. Amperometric detection, coupled with a separation technique like HPLC, can provide highly sensitive quantification based on the current generated from the oxidation of the analyte at a set potential. This approach is advantageous due to its high sensitivity and selectivity for electroactive species.

Capillary Electrophoresis for Charged Species Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species. N-methyl-2-piperazinecarboxamide, being a basic compound, can be readily protonated in an acidic buffer to form a cation. This allows it to be separated based on its electrophoretic mobility in a fused-silica capillary under the influence of a high-voltage electric field. nih.gov A simple and effective CE method would involve a background electrolyte (BGE) of a low pH buffer, such as phosphoric acid. nih.gov

Furthermore, CE is a powerful tool for chiral separations. nih.gov By adding a chiral selector to the BGE, the enantiomers of N-methyl-2-piperazinecarboxamide can be resolved. Cyclodextrins are commonly used chiral selectors that form inclusion complexes with the enantiomers, leading to differences in their apparent electrophoretic mobility and enabling their separation. nih.gov This makes CE an ideal technique for both purity assessment and the determination of enantiomeric composition. nih.gov

ParameterExemplar Condition for Piperazine DerivativesPurpose
CapillaryUncoated Fused-Silica (e.g., 60 cm length, 50 μm i.d.)Separation medium
Background Electrolyte (BGE)20 mmol/L Phosphoric Acid, pH 2.5Carries current and maintains pH for analyte ionization
Chiral Selector (optional)10 mmol/L α-cyclodextrinEnantiomeric separation
Voltage25 kVDriving force for electrophoretic separation
DetectionUV Spectrophotometry (e.g., 236 nm)Quantification and detection of the analyte

Adapted from conditions reported for chlorophenylpiperazine (B10847632) isomers. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Piperazinecarboxamide,N-methyl-(9CI), and how can reaction conditions be optimized for improved yield?

  • Answer : Synthesis typically involves multi-step routes, including amide bond formation between piperazine derivatives and activated carboxylic acids. Key parameters include solvent selection (e.g., DMF or THF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts like HATU or DCC for efficient coupling. Purification via column chromatography or recrystallization is critical to isolate the final product. Reaction optimization may require DOE (Design of Experiments) to assess molar ratios, pH, and solvent polarity effects .
Example Reaction Conditions
Solvent: DMF
Catalyst: HATU (1.2 equiv)
Temperature: 0–5°C (coupling)
Yield: 60–75% after purification

Q. How should researchers handle and store 2-Piperazinecarboxamide,N-methyl-(9CI) to ensure stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizers. Stability studies indicate decomposition at >40°C, producing toxic gases (e.g., HCl, CO). Use desiccants during storage and monitor for color changes (white to yellow indicates degradation) .

Q. What solvent systems are optimal for dissolving 2-Piperazinecarboxamide,N-methyl-(9CI) in experimental settings?

  • Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO (<5% v/v) to avoid cellular toxicity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 2-Piperazinecarboxamide,N-methyl-(9CI)?

  • Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms regiochemistry (e.g., piperazine ring protons at δ 2.8–3.5 ppm).
  • X-ray Crystallography : Resolve stereochemistry and packing interactions (see CCDC-1990392 for analogous piperazine derivatives) .

Q. How does the molecular structure of 2-Piperazinecarboxamide,N-methyl-(9CI) influence its selectivity in binding to biological targets like G-quadruplex DNA?

  • Answer : The planar piperazine-carboxamide moiety enables π-π stacking with G-quadruplex loops, while the N-methyl group reduces steric hindrance. Kinetic studies (e.g., fluorescence quenching) reveal a three-step binding mechanism: (1) initial electrostatic interaction, (2) dynamic conformational adjustment, (3) stable stacking with the quadruplex. Selectivity over duplex DNA is attributed to the compound’s rigidity and charge distribution .

Q. What computational methods are recommended for predicting interaction dynamics between 2-Piperazinecarboxamide,N-methyl-(9CI) and its targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with c-MYC Pu22 G-quadruplex (PDB: 2L7R).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-DNA complexes.
  • QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with binding affinity using CoMFA/CoMSIA .

Q. How can researchers resolve contradictions in activity data across different studies involving 2-Piperazinecarboxamide,N-methyl-(9CI)?

  • Answer : Conduct comparative studies under standardized conditions (e.g., buffer pH, ionic strength). Validate assay reproducibility using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics). Reconcile discrepancies by analyzing batch-to-batch purity variations or solvent effects (e.g., DMSO concentration in cellular assays) .

Methodological Considerations

Q. What are the known decomposition products of 2-Piperazinecarboxamide,N-methyl-(9CI) under varying pH and temperature conditions?

  • Answer : Acidic conditions (pH < 3) hydrolyze the amide bond, yielding N-methylpiperazine and carboxylic acid derivatives. Thermal degradation (>150°C) produces CO, NOₓ, and HCl gas. Monitor decomposition via TGA-MS or GC-MS .
Decomposition Pathways
Acidic Hydrolysis: Amide → Amine + Acid
Thermal Breakdown: CO/NOₓ release

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